molecular formula C8H9F3N2 B1373893 3-(Aminomethyl)-5-(trifluoromethyl)aniline CAS No. 1233324-80-5

3-(Aminomethyl)-5-(trifluoromethyl)aniline

Cat. No.: B1373893
CAS No.: 1233324-80-5
M. Wt: 190.17 g/mol
InChI Key: LZQNQVAKBKTESA-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-5-(trifluoromethyl)aniline is an organic compound characterized by the presence of an aminomethyl group and a trifluoromethyl group attached to an aniline ring

Mechanism of Action

Target of Action

3-(Aminomethyl)-5-(trifluoromethyl)aniline, also known as α,α,α-Trifluoro-m-toluidine , is a nitrogen-containing compound. Its primary targets are alkenes, where it is used in the trifluoromethylarylation . Alkenes are unsaturated hydrocarbons that play a crucial role in many chemical transformations.

Mode of Action

The compound interacts with its targets (alkenes) through a process known as trifluoromethylarylation . This process involves the use of anilines, like this compound, to functionalize alkenes .

Biochemical Pathways

The trifluoromethylarylation of alkenes using anilines involves a cascade process . This process begins with the 1,4-Michael addition of the pyridinium ylide to an α,β-unsaturated carbonyl compound . This is followed by an intramolecular addition of a carbanion to the keto carbonyl group, forming a dienone intermediate .

Result of Action

The result of the trifluoromethylarylation process is the formation of a series of 3-trifluoromethyl aniline derivatives . These derivatives are obtained in good to excellent yields under Kröhnke pyridine synthesis conditions .

Action Environment

The action of this compound is influenced by the environment in which it is used. For instance, hexafluoroisopropanol (HFIP) acts as a unique solvent, establishing a hydrogen bonding network with aniline and trifluoromethyl reagent . This network is responsible for the altered reactivity and exquisite selectivity observed in the trifluoromethylarylation process .

Biochemical Analysis

Biochemical Properties

3-(Aminomethyl)-5-(trifluoromethyl)aniline plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are essential for the metabolism of many drugs and endogenous compounds. The interaction typically involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the MAPK/ERK signaling pathway, which is critical for cell proliferation and differentiation. Additionally, this compound can alter the expression of genes involved in oxidative stress responses, thereby impacting cellular metabolism and homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of various enzymes, depending on the context of the interaction. For instance, it may inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events crucial for signal transduction. Alternatively, it can activate other enzymes by inducing conformational changes that enhance their catalytic efficiency .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental stresses such as high temperature or UV exposure. Long-term exposure to this compound in vitro has been associated with alterations in cellular function, including changes in cell viability and metabolic activity .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved stress response. At higher doses, it can induce toxic effects, including liver damage and oxidative stress. Threshold effects have been observed, where a specific dosage range triggers a significant change in the biological response .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-5-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: Reduction reactions can convert nitro derivatives back to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas or sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield nitro derivatives, while reduction can regenerate the original amine compound.

Properties

IUPAC Name

3-(aminomethyl)-5-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2/c9-8(10,11)6-1-5(4-12)2-7(13)3-6/h1-3H,4,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZQNQVAKBKTESA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)N)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233324-80-5
Record name 3-(aminomethyl)-5-(trifluoromethyl)aniline
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